hemoglobin Pavie
Description
Properties
CAS No. |
130299-56-8 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Synonyms |
hemoglobin Pavie |
Origin of Product |
United States |
Genetic Determinants and Molecular Pathogenesis of Hemoglobin Pavie
Transcriptional and Translational Implications of the Mutation
Point mutations within globin genes can have various effects on gene expression. These can include alterations in transcription, leading to reduced mRNA levels, or effects on translation, impacting protein synthesis. ashpublications.orgnih.gov While the provided information does not specifically detail the transcriptional or translational implications of the α135 Val→Glu mutation for hemoglobin Pavie, studies on other globin gene mutations indicate potential mechanisms. Regulatory elements upstream of the alpha-globin genes, such as HS-40, play a crucial role in recruiting transcription factors necessary for optimal gene expression. amp.orgcaptodayonline.commdpi.com Mutations can potentially affect the binding of these factors or alter chromatin structure, thereby influencing the rate of transcription. mdpi.comnih.gov At the translational level, while less common for point mutations compared to frameshifts or nonsense mutations, a change in codon sequence could theoretically impact translation efficiency or ribosome binding, although this is less likely for a missense mutation like the one in hemoglobin Pavie. The coordinated production of alpha and non-alpha globin chains is essential for normal hemoglobin synthesis, and disruption of this balance can lead to conditions like thalassemia. harvard.edu
Structural Biology of Hemoglobin Pavie: Perturbations and Conformational Dynamics
Primary Amino Acid Sequence Alteration: α135 Val→Glu
Hemoglobin Pavie is defined by a single amino acid substitution at position 135 in the alpha (α) globin chain. This alteration involves the replacement of Valine (Val) with Glutamic acid (Glu) advancedchemtech.comwikipedia.orgfishersci.caepa.govguidetopharmacology.org. In the standard helical notation for hemoglobin, this position is denoted as H18 advancedchemtech.comwikipedia.orgepa.gov. This specific mutation is represented as α135 (H18) Val → Glu advancedchemtech.comwikipedia.orgepa.gov. The genetic basis for this variant has been identified as a T>A transversion at codon 135 of the HBA1 or HBA2 gene, leading to the substitution of the nonpolar amino acid Valine (Val) with the polar and negatively charged amino acid Glutamic acid (Glu) fishersci.cawikipedia.org.
Quaternary Structure Repercussions and αβ Dimer Interactions
Mature human hemoglobin exists as a tetramer composed of two alpha-beta (αβ) dimers fishersci.cadsmz.deciteab.comfishersci.ca. The interaction between these dimers is crucial for the cooperative binding of oxygen fishersci.caciteab.com. The quaternary structure of hemoglobin involves interfaces between the α1β1 and α2β2 dimers, as well as between the α1β2 and α2β1 dimers. The α1β1 (and α2β2) interface is generally more stable than the α1β2 (and α2β1) interface, and dissociation of the tetramer into dimers often occurs at the latter. The α135 (H18) Val→Glu mutation is located in the alpha chain. Position 135 is situated in the H helix, which is part of the α1β1 and α2β2 interfaces in the hemoglobin tetramer. The introduction of a negatively charged Glutamic acid at this position could potentially alter the electrostatic interactions at these interfaces, particularly affecting the contact points between the alpha and beta subunits within the dimer and between the two αβ dimers. Such alterations could influence the stability of the αβ dimer or the tetramer, potentially affecting the dynamics of the T (tense) and R (relaxed) conformational states that are central to cooperative oxygen binding citeab.com. Changes in the amino acid sequence of hemoglobin subunits can result in altered properties.
Functional Biochemistry and Biophysics of Hemoglobin Pavie
Oxygen Binding Kinetics and Equilibrium Perturbations
The primary function of hemoglobin is the reversible binding and transport of oxygen. This process is characterized by specific kinetics and equilibrium properties, which can be perturbed by structural variations in the globin chains.
Altered Oxygen Affinity (e.g., Decreased P50)
Oxygen affinity refers to how readily hemoglobin binds to oxygen. It is commonly quantified by the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 indicates a higher oxygen affinity, while a higher P50 indicates a lower oxygen affinity. acutecaretesting.orgmedmastery.com
For Hemoglobin Pavie, the only functional abnormality observed in initial studies was a slight decrease in oxygen affinity. nih.gov A decreased oxygen affinity (higher P50) means that Hemoglobin Pavie releases oxygen more readily to the tissues compared to normal adult hemoglobin (HbA). While the precise P50 value for Hemoglobin Pavie is not consistently reported in the available literature, the qualitative finding of slightly decreased affinity is noted. nih.gov Normal human adult hemoglobin typically has a P50 value around 26-27 mmHg under standard physiological conditions (pH 7.4, 37°C, pCO2 40 mmHg). acutecaretesting.orgmedmastery.commsdmanuals.com A slight decrease in oxygen affinity for Hb Pavie would imply a P50 value marginally higher than this range.
Cooperativity (Heme-Heme Interaction) Modifications
The binding of oxygen to hemoglobin is a cooperative process, meaning that the binding of the first oxygen molecule to one heme site increases the affinity of the remaining heme sites for oxygen. researchgate.netditki.comkhanacademy.org This cooperative binding results in a sigmoidal oxygen dissociation curve, in contrast to the hyperbolic curve of monomeric myoglobin. researchgate.netwikipedia.org The degree of cooperativity is often assessed by the Hill coefficient (nH), with a value greater than 1 indicating positive cooperativity. khanacademy.orgwikipedia.orginflibnet.ac.in Normal hemoglobin A exhibits positive cooperativity with a Hill coefficient typically ranging between 2.8 and 3.2. wikipedia.orgreddit.com
Hemoglobin Stability and Aggregation Propensity
Hemoglobin stability is crucial for the integrity and function of red blood cells. Unstable hemoglobin variants can undergo denaturation and aggregation, leading to the formation of Heinz bodies within erythrocytes and potentially causing hemolytic anemia. nih.govmdpi.comdynamed.com Hemoglobin stability can be assessed through various tests, including heat, isopropanol, and mechanical agitation tests. nih.gov Mutations that disrupt heme-globin interactions or intersubunit contacts can lead to instability. nih.govdynamed.com
There is no specific information available in the provided search results regarding the stability and aggregation propensity of Hemoglobin Pavie. The report mentioning its functional properties only noted a slight decrease in oxygen affinity and did not indicate any issues with stability or red cell survival directly attributable to the hemoglobin variant itself in the context of the initial investigation. nih.gov
Allosteric Regulation Disruption (e.g., DPG, H+, CO2 Interactions)
Hemoglobin's oxygen affinity is allosterically regulated by several factors, including 2,3-diphosphoglycerate (2,3-DPG), hydrogen ions (H+), and carbon dioxide (CO2). msdmanuals.comditki.comnih.govjumedicine.com These effectors bind to sites distinct from the oxygen-binding heme groups and influence the equilibrium between the T and R states. ditki.comjumedicine.com
2,3-DPG: 2,3-DPG is an important negative allosteric effector that binds to the central cavity of deoxyhemoglobin, stabilizing the T state and reducing oxygen affinity. ditki.comnih.govjumedicine.comderangedphysiology.com
Bohr Effect (H+ and CO2): The Bohr effect describes the phenomenon where a decrease in pH (increase in H+) and an increase in pCO2 shift the oxygen dissociation curve to the right, decreasing hemoglobin's oxygen affinity and facilitating oxygen release in tissues. medmastery.commsdmanuals.comditki.comwikipedia.org CO2 can also bind directly to the N-terminal amino groups of hemoglobin to form carbaminohemoglobin, which also stabilizes the T state. ditki.comnih.govjumedicine.com
Specific details on how the α135 (H18) Val→Glu mutation in Hemoglobin Pavie affects its interaction with and allosteric regulation by 2,3-DPG, H+, and CO2 are not provided in the available literature. The location of the mutation at position 135 in the alpha chain (within the H helix) would need to be structurally analyzed to determine its proximity to the allosteric effector binding sites or its potential impact on the conformational changes associated with allosteric regulation.
Red Blood Cell Membrane Interaction Dynamics (if mechanistically linked to variant function)
Hemoglobin interacts with the red blood cell membrane, particularly with the cytoplasmic domain of Band 3 protein. nih.govmdpi.comnih.gov This interaction is thought to play a role in regulating glycolysis and can affect red blood cell deformability and stability. mdpi.commdpi.com Binding of hemoglobin to the membrane can be influenced by its oxygenation state, with deoxyhemoglobin having a higher affinity for Band 3 than oxyhemoglobin. mdpi.com
There is no information in the provided search results that mechanistically links the specific α135 (H18) Val→Glu mutation in Hemoglobin Pavie to altered red blood cell membrane interaction dynamics. While general principles of hemoglobin-membrane interaction are described, studies specifically investigating this aspect for Hemoglobin Pavie are not available.
Data Tables
Due to the limited availability of specific quantitative data for Hemoglobin Pavie in the provided search results, detailed data tables comparing all functional parameters to normal HbA cannot be generated. The primary specific finding reported is a "slight decrease of the oxygen affinity". nih.gov
| Functional Property | Hemoglobin A (Normal) | Hemoglobin Pavie (α135 Val→Glu) | Notes |
| Oxygen Affinity (P50) | ~26-27 mmHg | Slightly Increased | Based on reported decreased affinity. nih.gov |
| Cooperativity (Hill Coeff) | ~2.8-3.2 | Not specifically reported | |
| Stability | Stable | Not specifically reported | |
| Aggregation Propensity | Low | Not specifically reported | |
| Allosteric Regulation | Normal response | Not specifically reported | |
| RBC Membrane Interaction | Normal interaction | Not specifically reported |
Detailed Research Findings
The primary detailed research finding specifically related to the functional properties of Hemoglobin Pavie from the provided sources is the observation of a slight decrease in oxygen affinity. nih.gov This finding was noted during the investigation of a patient with diabetes mellitus, where the presence of the variant interfered with HbA1c measurement. nih.gov The purification of Hb Pavie allowed for the determination of its functional properties, revealing this sole abnormality. nih.gov
Cellular and Molecular Pathophysiology of Hemoglobin Pavie Manifestations
Impact on Erythroid Cell Function and Homeostasis
The primary role of erythrocytes, or red blood cells, is to transport oxygen, a function dictated by the biochemical properties of the hemoglobin they contain. khanacademy.org The structural alteration in Hemoglobin Pavie introduces subtle yet measurable changes to these properties.
The efficiency of oxygen transport is determined by hemoglobin's ability to bind oxygen in the lungs and release it in peripheral tissues, a property measured as oxygen affinity. nih.gov Research on purified Hemoglobin Pavie has revealed a slight decrease in its affinity for oxygen. nih.gov
A reduced oxygen affinity means that the hemoglobin molecule does not hold onto oxygen as tightly as normal Hemoglobin A (HbA). This characteristic is represented by a rightward shift in the oxygen-hemoglobin dissociation curve, indicating that a higher partial pressure of oxygen is required to achieve 50% saturation (P50). nih.gov From a physiological standpoint, this slight decrease in affinity can enhance oxygen delivery to the tissues. youtube.com As red blood cells containing Hb Pavie circulate through capillaries where oxygen levels are lower, they release their bound oxygen more readily compared to normal red blood cells, which can be beneficial for tissue oxygenation. nih.gov
Table 1: Functional Properties of Hemoglobin Pavie
| Property | Observation in Hb Pavie | Physiological Implication |
|---|
| Oxygen Affinity | Slightly decreased | Enhanced release of oxygen to peripheral tissues. nih.gov |
Many hemoglobin variants, particularly unstable ones, can lead to premature destruction of red blood cells (hemolysis), thereby reducing their lifespan. This can occur if the mutation disrupts the hemoglobin tetramer's stability, leading to precipitation of hemoglobin, formation of Heinz bodies, and subsequent damage to the red cell membrane. frontiersin.org However, studies of Hemoglobin Pavie have not indicated a significant impact on erythrocyte survival. nih.gov The investigation that first characterized Hb Pavie concluded that a shortening of red cell survival was not an expected consequence of this variant, as the primary functional change was related to oxygen affinity, not structural instability. nih.gov
Glycation Pathways and Glycated Hemoglobin (HbA1c) Measurement Interference Mechanisms
Ion-exchange high-performance liquid chromatography (IE-HPLC) is a widely used method for measuring HbA1c. nih.gov This technique separates different hemoglobin species based on their net charge. nih.gov In the case of Hemoglobin Pavie, its altered charge causes it to co-elute with other hemoglobin fractions, leading to inaccurate HbA1c results.
Specifically, when analyzed by IE-HPLC, Hemoglobin Pavie appears as a shoulder on the primary HbA peak. nih.gov More problematically, the glycated form of Hb Pavie elutes together with the HbA1b fraction, a minor, non-enzymatically modified hemoglobin. nih.gov This co-elution prevents the distinct separation and accurate quantification of the true HbA1c fraction, potentially leading to a falsely low or uninterpretable result depending on the specific HPLC system's algorithm. nih.govnih.gov
Table 2: Chromatographic and Electrophoretic Behavior of Hemoglobin Pavie
| Analysis Method | Behavior of Hb Pavie | Consequence for HbA1c Measurement |
|---|---|---|
| Ion-Exchange HPLC | Elutes as a shoulder of the main HbA peak; its glycated form co-elutes with HbA1b. nih.gov | Hinders accurate quantification of HbA1c. nih.gov |
| Isoelectric Focusing (IEF) | Migrates to the same position as the HbA1c fraction. nih.gov | Prevents estimation of HbA1c by this method. nih.gov |
Isoelectric focusing (IEF) is another separation technique that distinguishes proteins based on their isoelectric point (pI)—the pH at which the protein has no net electrical charge. nih.govunr.edu The substitution of valine with the more acidic glutamic acid lowers the pI of Hemoglobin Pavie.
This shift in the isoelectric point causes Hemoglobin Pavie to migrate to the same position as HbA1c during polyacrylamide gel IEF. nih.gov Because the variant hemoglobin and the target glycated hemoglobin fraction are not resolved, it becomes impossible to accurately quantify HbA1c using this method. nih.gov The laboratory finding that prompted the initial discovery and characterization of Hb Pavie was precisely this interference observed during a routine investigation for diabetes mellitus. nih.gov
Interactions with Other Hemoglobin Subunits and Post-Translational Modifications
The hemoglobin tetramer is a complex protein composed of two alpha-globin and two beta-globin subunits (α2β2), held together by specific non-covalent interactions. nih.gov Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, with glycation being the most relevant PTM in the context of HbA1c. nih.gov
The primary post-translational modification of clinical interest for hemoglobin is glycation, the non-enzymatic attachment of glucose. nih.gov The HbA1c value specifically measures glucose attached to the N-terminal valine of the beta-globin chain. nih.gov The mutation in Hb Pavie is on the alpha chain and does not directly involve a primary glycation site. nih.gov However, as detailed in section 5.2, the presence of the Hb Pavie variant fundamentally interferes with the analytical methods used to measure the products of these glycation pathways. nih.gov Other PTMs, such as oxidation or glutathionylation, can occur on hemoglobin, particularly under conditions of cellular stress, but no specific patterns of such modifications have been documented for Hemoglobin Pavie. nih.govresearchgate.net
Advanced Methodologies for Hemoglobin Pavie Characterization and Diagnosis
Protein-Based Analytical Techniques
Protein analysis is the initial step in identifying variant hemoglobins (B146990). Techniques such as chromatography and electrophoresis separate proteins based on their physicochemical properties, while mass spectrometry provides detailed structural information.
High-Performance Liquid Chromatography (HPLC) for Variant Separation and Quantification
High-Performance Liquid Chromatography (HPLC), particularly ion-exchange HPLC (IE-HPLC), is a cornerstone for screening and quantifying hemoglobin variants. nih.govagilusdiagnostics.com This technique separates hemoglobin fractions based on their interaction with a charged stationary phase. transfusionguidelines.org In the case of Hb Pavie, IE-HPLC analysis shows the variant eluting as a distinct shoulder on the major HbA peak. nih.govresearchgate.net This chromatographic profile, while indicative, requires further confirmatory testing due to the proximity of its elution to other hemoglobin species. nih.govmdpi.com
The retention time in HPLC is a reliable and reproducible parameter for identifying many hemoglobin variants. nih.govresearchgate.net While specific retention time data for Hb Pavie is not widely published in comparative tables, its characteristic elution pattern in IE-HPLC systems is a key indicator for technologists to flag the sample for further investigation. nih.govnih.gov Automated HPLC systems, like the Bio-Rad Variant II, are widely used for their precision in detecting abnormal peaks. impactfactor.orgscispace.com
Table 1: Illustrative HPLC Profile for a Sample Containing Hemoglobin Pavie
| Hemoglobin Fraction | Retention Time (minutes) | Relative Percentage (%) | Peak Characteristics |
| HbA | ~2.5 | Varies | Major peak |
| Hb Pavie | ~2.6-2.8 | Varies | Elutes as a shoulder on the trailing edge of the HbA peak |
| HbA2 | ~3.6 | 2.0-3.5 | Well-defined minor peak |
Note: Retention times are approximate and can vary based on the specific HPLC system, column, and reagents used.
Isoelectric Focusing (IEF) and Electrophoretic Mobility Studies
Isoelectric focusing (IEF) and gel electrophoresis are powerful techniques for separating hemoglobin variants based on their isoelectric point (pI) and electrical charge, respectively. thalassaemia.org.cylabtestsonline.org.uk IEF offers high resolution, separating proteins into sharp bands at their specific pI. thalassaemia.org.cy
Table 2: Comparative Electrophoretic and Isoelectric Properties
| Technique | Hemoglobin A (Normal) | Hemoglobin Pavie | Rationale for Difference |
| Isoelectric Focusing (IEF) | Migrates to its specific pI | Migrates similarly to HbA1c nih.govresearchgate.net | The Val→Glu substitution alters the protein's surface charge, shifting its isoelectric point. |
| Alkaline Electrophoresis | Standard migration pattern | Altered mobility | The introduction of a negatively charged glutamic acid residue changes the net charge of the hemoglobin tetramer. |
Mass Spectrometry for Peptide Mapping and Amino Acid Sequencing
Mass spectrometry (MS) is an indispensable tool for the definitive structural characterization of hemoglobin variants. transfusionguidelines.orgtesting.com This technique measures the mass-to-charge ratio of ionized molecules, allowing for precise mass determination of intact globin chains and their peptide fragments. transfusionguidelines.org
For Hb Pavie, analysis begins with determining the mass of the intact globin chains to identify which chain (alpha or beta) is affected. transfusionguidelines.org Following this, peptide mapping is performed. researchgate.netchl.co.nz This process involves digesting the isolated globin chain with an enzyme, typically trypsin, which cleaves the protein into smaller peptides. chl.co.nznih.gov These peptides are then analyzed by MS. chl.co.nzslideshare.net The resulting mass spectrum, or "peptide map," is compared to that of a normal globin chain. A shift in the mass of a specific peptide indicates the location of the mutation. chl.co.nz For Hb Pavie, this analysis would reveal a mass shift in the peptide containing the 135th amino acid of the alpha-chain, pinpointing the substitution. nih.govtandfonline.com Further analysis using tandem mass spectrometry (MS/MS) can sequence the variant peptide, definitively confirming the amino acid substitution as Valine to Glutamic acid at position α135. transfusionguidelines.org
Nucleic Acid-Based Molecular Diagnostics
While protein analysis identifies the presence of an abnormal hemoglobin, molecular diagnostics confirm the underlying genetic mutation. mdpi.com These DNA-based methods are the gold standard for a definitive diagnosis.
Polymerase Chain Reaction (PCR) and Allele-Specific Assays
Polymerase Chain Reaction (PCR) is a fundamental technique used to amplify specific segments of DNA, in this case, the globin genes. archivesofmedicalscience.comnih.gov For known mutations like the one causing Hb Pavie, allele-specific PCR (AS-PCR) or amplification-refractory mutation system (ARMS-PCR) can be designed. These assays use primers that are specific to either the normal or the mutant DNA sequence. The presence or absence of a PCR product indicates whether the mutation is present. This method is highly sensitive and efficient for screening for known variants in a population or family. zeesandx.com
Sanger Sequencing for Definitive Mutation Identification
Sanger sequencing is the definitive method for identifying the exact genetic mutation responsible for a hemoglobin variant. uw.edumayocliniclabs.com This technique determines the precise order of nucleotides in a DNA sequence. uw.edu For Hb Pavie, the process involves amplifying the alpha-globin gene (HBA1 or HBA2) from the patient's DNA via PCR and then sequencing the amplified product. archivesofmedicalscience.com The resulting sequence is compared to the reference sequence of the normal alpha-globin gene. This comparison will unequivocally identify the single-nucleotide substitution in the codon for the 135th amino acid, confirming the genetic basis of Hb Pavie. uw.eduarchivesofmedicalscience.com Sequencing is particularly crucial for characterizing novel or rare variants and for resolving ambiguous results from protein-based analyses. mayocliniclabs.comarupconsult.com
Next-Generation Sequencing (NGS) Applications in Hemoglobinopathy Screening
Next-Generation Sequencing (NGS) has become an invaluable tool in the diagnosis of hemoglobinopathies, including rare variants like Hemoglobin Pavie. nih.govfrontiersin.org Traditional screening methods may not detect certain unstable hemoglobins, making NGS a critical component for accurate diagnosis, especially in complex or unexplained cases of anemia. nih.goveurobloodnet.eu
NGS allows for a comprehensive and high-throughput analysis of the globin genes (HBA1, HBA2, and HBB), enabling the detection of a wide array of genetic variations in a single test. mdpi.com This includes single nucleotide variants (SNVs), small insertions and deletions (indels), and larger copy number variants (CNVs) that are characteristic of thalassemias and hemoglobinopathies. mdpi.com For unstable hemoglobin variants, which may be present in low quantities due to the rapid degradation of the abnormal protein, the sensitivity of NGS is particularly advantageous. nih.gov
Recent studies highlight the efficacy of NGS in identifying rare and novel hemoglobin variants that are often missed by conventional methods. mdpi.comdevyser.com Targeted NGS panels, which focus on specific genes known to be associated with red blood cell disorders, have proven effective in diagnosing conditions like dominant beta-thalassemia and other unstable hemoglobinopathies. eurobloodnet.eufrontiersin.org This approach is crucial for cases without a clear family history or where initial tests are inconclusive. eurobloodnet.eu While traditional methods involving hematology and hemoglobin analysis remain important, NGS provides a powerful complementary tool for a definitive genotype-phenotype correlation. nih.govfrontiersin.org
Key Advantages of NGS in Hemoglobinopathy Diagnosis:
| Feature | Description |
| Comprehensive Analysis | Simultaneously sequences multiple globin genes, identifying a broad spectrum of mutations. mdpi.com |
| High Sensitivity | Capable of detecting rare variants and mutations present at low frequencies. eurobloodnet.eu |
| Efficiency | Reduces the need for multiple, sequential tests, shortening the diagnostic timeline. mdpi.com |
| Discovery | Facilitates the identification of novel mutations, expanding the knowledge base of hemoglobinopathies. devyser.com |
Biophysical Techniques for Functional Assessment (e.g., Oxygen Dissociation Curve Analysis)
Understanding the functional consequences of a hemoglobin variant is crucial for predicting its clinical impact. For Hemoglobin Pavie and other variants, biophysical techniques, particularly oxygen dissociation curve (ODC) analysis, are essential. The ODC illustrates the relationship between the partial pressure of oxygen (pO2) and the percentage of hemoglobin saturated with oxygen (SO2). nih.govwikipedia.org
The shape and position of the ODC provide insights into hemoglobin's affinity for oxygen. savemyexams.com A key parameter derived from this curve is the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. medmastery.comahmedical.com A lower-than-normal P50 value indicates a "left shift" in the curve, signifying high oxygen affinity. mdpi.comacutecaretesting.org This means the hemoglobin binds oxygen more readily in the lungs but is less willing to release it to the tissues, which can lead to tissue hypoxia. mdpi.com Conversely, a higher P50 value represents a "right shift" and low oxygen affinity. jhas-bsh.com
Unstable hemoglobin variants can exhibit altered oxygen affinities. nih.govdoi.org For instance, some unstable variants lead to a high oxygen affinity, which is a key diagnostic clue. mdpi.comnih.gov The analysis is typically performed on fresh blood samples using a blood gas analyzer or a specialized instrument like a Hemox-Analyzer, which can directly measure and plot the ODC. ahmedical.com
Factors Influencing the Oxygen Dissociation Curve:
| Factor | Effect on Oxygen Affinity | ODC Shift |
| Increased pH (Alkalosis) | Increase | Left |
| Decreased Temperature | Increase | Left |
| Decreased 2,3-BPG | Increase | Left |
| Presence of Carboxyhemoglobin | Increase | Left |
| Decreased pH (Acidosis) | Decrease | Right |
| Increased Temperature | Decrease | Right |
| Increased 2,3-BPG | Decrease | Right |
| Increased pCO2 | Decrease | Right |
This table is based on established physiological principles. nih.govwikipedia.orgderangedphysiology.com
The functional assessment through ODC analysis, combined with the genetic information from NGS, provides a comprehensive picture of how a specific hemoglobin variant like Hemoglobin Pavie affects the patient's physiology. This integrated diagnostic approach is fundamental for the management of rare hemoglobinopathies.
Comparative Analysis and Epidemiological Research of Hemoglobin Pavie
Global and Regional Prevalence of Hemoglobin Pavie Allele (e.g., Italian origin)
Hemoglobin Pavie was first identified in a patient of Italian origin. nih.gov While the global prevalence of Hemoglobin Pavie is not extensively documented in the provided search results, its initial discovery in an Italian individual suggests a potential regional association with Italy. Further large-scale epidemiological studies are needed to determine its precise prevalence in Italy and other populations worldwide. The search results indicate studies on hemoglobin levels and variants in Italian populations, particularly in genetic isolates, highlighting the genetic diversity within Italy that can influence hemoglobin characteristics. haematologica.orghaematologica.org
Differential Diagnosis Considerations with Other Hemoglobinopathies and Glycation Variants
The presence of Hemoglobin Pavie can interfere with the measurement of glycated hemoglobin (HbA1c), particularly when using methods like polyacrylamide gel isoelectric focusing (IEF). nih.gov This interference is a key consideration in the differential diagnosis of conditions involving abnormal hemoglobin profiles or when assessing glycemic control in diabetic patients.
Hemoglobinopathies are a group of inherited genetic conditions affecting hemoglobin, caused by mutations in the globin genes. www.gov.ukouh.nhs.uk These include conditions resulting from structurally abnormal hemoglobins (B146990) (hemoglobin variants) and those with reduced globin chain production (thalassemias). ouh.nhs.uk Hemoglobin Pavie, being a structural variant, falls under the broad category of hemoglobinopathies. Differentiating Hemoglobin Pavie from other hemoglobinopathies requires specific analytical techniques that can identify the unique structural change in the alpha-globin chain. Methods like ion-exchange high-performance liquid chromatography (IE-HPLC) can be used to separate and identify different hemoglobin variants. nih.gov In the case of Hb Pavie, IE-HPLC showed it eluting as a shoulder of the major component. nih.gov
Glycated hemoglobin (HbA1c) is formed through a non-enzymatic reaction between glucose and hemoglobin, primarily at the N-terminus of the beta-globin chain. wikipedia.orgdlslab.com HbA1c levels reflect the average blood glucose concentration over the lifespan of red blood cells and are a standard diagnostic test for diabetes and an indicator of long-term glycemic control. wikipedia.orgdlslab.com Hemoglobin variants, including Hb Pavie, can interfere with HbA1c measurements depending on the assay method used. nih.govresearchgate.net This interference can lead to inaccurate HbA1c results, potentially affecting the diagnosis and management of diabetes. nih.govresearchgate.net Therefore, in individuals with known or suspected hemoglobin variants, including Hemoglobin Pavie, appropriate analytical methods that minimize or account for such interference are crucial for accurate HbA1c determination. researchgate.net
Other conditions that might be considered in a differential diagnosis when a hemoglobin variant is detected or suspected include various types of anemia (e.g., microcytic anemia), other structural hemoglobin variants (like Hb S, C, D, E), and thalassemias. www.gov.ukunc.eduwikipedia.orgnih.govmedscape.com The specific electrophoretic or chromatographic behavior of Hemoglobin Pavie is key to distinguishing it from other variants. nih.govwikipedia.org
Population Genetics Studies on Hemoglobin Pavie Distribution
Population genetics studies aim to understand the distribution and frequency of alleles within and between populations. While specific large-scale population genetics studies focused solely on the distribution of the Hemoglobin Pavie allele were not prominently detailed in the provided search results, the initial identification of the variant in an individual of Italian origin suggests a potential founder effect or higher prevalence within certain Italian subpopulations. nih.gov
Studies on the genetic variation of hemoglobin levels and the heritability of hemoglobin concentration in Italian populations highlight the influence of genetic factors on hemoglobin characteristics within these groups. haematologica.orghaematologica.org These studies, while not specific to Hemoglobin Pavie, demonstrate the potential for genetic isolates and regional differences to influence the distribution of hemoglobin alleles. haematologica.org
Understanding the population genetics of Hemoglobin Pavie would involve analyzing allele frequencies in different geographic regions and ethnic groups, potentially using techniques like DNA sequencing to identify the underlying mutation in the alpha-globin gene. Such studies could provide insights into the historical migration patterns and evolutionary forces that have shaped the distribution of this variant. The search results mention that the likelihood of being a carrier of a hemoglobinopathy depends on ancestry, and the type of mutation can vary between ethnic groups. www.gov.uk
Compound Information
| Compound Name | PubChem CID |
| Hemoglobin | 13285535 |
| Heme B | 444098, 76021516 |
| Hemoglobin (64-76) | 171391469 |
| Alpha-globin subunit | Not found specifically for human alpha-globin subunit, but related searches show CID for "hemoglobin subunit alpha 2" uni-freiburg.de |
| Hemoglobin Pavie | Not found specifically for Hemoglobin Pavie variant |
| Hemoglobin A1c | Not found specifically for HbA1c |
| Glycated Hemoglobin | Not found specifically for Glycated Hemoglobin |
| Hemoglobin S | Not found specifically for Hemoglobin S variant |
| Hemoglobin C | Not found specifically for Hemoglobin C variant |
| Hemoglobin D | Not found specifically for Hemoglobin D variant |
| Hemoglobin E | Not found specifically for Hemoglobin E variant |
| Hemoglobin F | Not found specifically for Hemoglobin F variant |
| Hemoglobin A2 | Not found specifically for Hemoglobin A2 variant |
| Hemoglobin Constant Spring | Not found specifically for Hemoglobin Constant Spring variant |
| Hemoglobin Torino | Not found specifically for Hemoglobin Torino variant |
| Hemoglobin Hirosaki | Not found specifically for Hemoglobin Hirosaki variant |
| Hemoglobin Columbia Missouri | Not found specifically for Hemoglobin Columbia Missouri variant |
Note: PubChem CIDs for specific hemoglobin variants like Hemoglobin Pavie are often not listed as individual compounds but rather are described by the mutation in the context of the base hemoglobin or globin chains. The CID for the general Hemoglobin structure and related components like Heme B are available. nih.govwikipedia.orgnih.govnih.gov A search for "hemoglobin subunit alpha 2" yielded a related PubChem entry. uni-freiburg.de
Data Tables
Based on the provided search results, specific quantitative data on the global and regional prevalence of Hemoglobin Pavie is limited. However, some search results provide examples of prevalence data for other hemoglobin variants or general hemoglobin characteristics in certain populations, which can serve as illustrative examples of the types of data relevant to epidemiological research in this area.
Illustrative Data Table: Heritability of Hemoglobin Levels in Italian Populations
| Italian Isolate | Heritability Coefficient (h²) | p-value |
| Val Borbera | 0.42 | <0.0001 |
| Cilento (Village 1) | 0.34 | <0.0001 |
| Cilento (Village 2) | 0.35 | <0.0001 |
| Carlantino | 0.41 | <0.0001 |
Data derived from a study on hemoglobin heritability in genetically isolated Italian populations. haematologica.org
Illustrative Data Table: Frequency of Hemoglobin Variants in Southern Thailand
| Hemoglobin Variant | Chain Affected | Allelic Count (n) | Frequency (%) |
| Hb Malay | β | 266 | 76.9 |
| Hb C | β | 35 | 10.1 |
| Hb D-Punjab | β | 10 | 2.9 |
| Hb G-Makassar | β | 8 | 2.3 |
| Hb Dhonburi | β | 8 | 2.3 |
| Hb Tak | β | 5 | 1.4 |
| Hb J-Bangkok | β | 5 | 1.4 |
| Hb New York | β | 1 | 0.3 |
| Hb Hope | β | 1 | 0.3 |
| Hb G-Georgia (HBA1) | α | 3 | 0.9 |
| Hb G-Georgia (HBA2) | α | 1 | 0.3 |
| Hb Q-Thailand | α | 2 | 0.6 |
| Hb St. Luke's-Thailand | α | 1 | 0.3 |
Data derived from a study on hemoglobin variants in southern Thailand. nih.gov
These tables are examples of how epidemiological and population genetics data are presented in the study of hemoglobin variants. Obtaining specific, comprehensive prevalence data for Hemoglobin Pavie would require dedicated large-scale screening and research efforts.
Future Directions and Emerging Research Avenues in Hemoglobin Pavie Studies
Development of Novel Characterization Assays
The accurate identification and quantification of hemoglobin variants like Hemoglobin Pavie are crucial for both clinical diagnostics and research. While current methods such as IEF and HPLC have been instrumental in detecting variants and separating modified hemoglobin fractions, including HbA1c and Hb Pavie nih.govnih.gov, future research will likely involve the development of novel, more sensitive, and specific assays. This could include advancements in mass spectrometry-based techniques for precise structural analysis and post-translational modification identification. Immunoassays, similar to those developed for common variants or used in general hemoglobin quantification, could be refined or developed specifically for Hemoglobin Pavie to enable high-throughput screening or point-of-care testing researchgate.nethemotype.com. Furthermore, exploring microfluidic devices and other miniaturized platforms could lead to faster and more cost-effective characterization methods, potentially integrating multiple analytical steps on a single chip. The goal is to improve the ability to detect Hemoglobin Pavie accurately, differentiate it from other variants or modified hemoglobins (B146990) that co-migrate, and quantify its percentage relative to normal hemoglobin.
Broader Implications for Hemoglobinopathy Diagnostics and Screening Programs
The initial discovery of Hemoglobin Pavie highlighted its ability to interfere with routine HbA1c measurements, a critical marker for diabetes management nih.gov. This underscores the importance of identifying hemoglobin variants in diagnostic and screening programs. Future research will focus on understanding the prevalence of Hemoglobin Pavie in different populations and assessing its impact on various diagnostic assays beyond HbA1c, including different methods for measuring glycated hemoglobin and other blood parameters nih.govnih.goviacld.comdynacare.ca. Integrating the detection of Hemoglobin Pavie into expanded newborn screening programs and carrier screening initiatives for hemoglobinopathies could help identify affected individuals and carriers early hemotype.comiacld.comdynacare.cahbpinfo.com. This would involve developing or adapting existing high-throughput screening technologies to reliably detect this specific variant hemotype.com. Furthermore, research is needed to establish clear guidelines for interpreting diagnostic test results in the presence of Hemoglobin Pavie and to educate healthcare professionals about its potential interference with common assays. Understanding the geographical distribution and inheritance patterns of Hemoglobin Pavie will also be crucial for targeted screening efforts.
Investigating Subtle Functional Consequences and Compensatory Mechanisms
Hemoglobin Pavie is reported to have a slight decrease in oxygen affinity nih.gov. While this functional alteration might appear subtle, future research needs to investigate its potential clinical significance in more detail. This includes studying oxygen delivery to tissues under various physiological conditions, such as exercise, altitude, or in the presence of comorbidities nih.govfrontiersin.orgresearchgate.net. Research could explore whether the decreased oxygen affinity leads to any subtle tissue hypoxia or triggers compensatory mechanisms in the body, such as alterations in red blood cell production, cardiac output, or cerebral blood flow nih.govhaematologica.orgnih.gov. Studies on individuals heterozygous or potentially homozygous for Hemoglobin Pavie (if such cases exist) could provide insights into the long-term hematological and physiological adaptations. Furthermore, investigating how Hemoglobin Pavie interacts with other co-inherited hemoglobin variants or genetic factors could reveal epistatic effects that influence clinical outcomes nih.gov. Advanced functional assays, including detailed oxygen equilibrium curve analysis under varying conditions and studies on red blood cell deformability and lifespan, will be essential to fully characterize the functional impact of this variant and the effectiveness of any compensatory responses nih.govfrontiersin.org.
Q & A
Basic Research Questions
Q. What structural anomalies distinguish hemoglobin Pavie from wild-type hemoglobin, and how are these identified experimentally?
- Methodological Answer : Use X-ray crystallography or cryo-electron microscopy to resolve the tertiary structure of hemoglobin Pavie. Compare β-globin chain mutations (e.g., amino acid substitutions) to wild-type hemoglobin via electrophoresis or mass spectrometry. Reference databases like UniProt or HbVar for variant-specific annotations .
Q. How is hemoglobin Pavie clinically diagnosed, and what biomarkers differentiate it from other hemoglobinopathies?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) and capillary electrophoresis to detect abnormal hemoglobin fractions. Confirm with DNA sequencing of the HBB gene to identify specific mutations (e.g., codon substitutions). Clinical correlation with hematological parameters (e.g., MCV, MCH) is critical to rule out thalassemias .
Q. What population genetics studies have been conducted on hemoglobin Pavie, and what sampling strategies are recommended for underrepresented groups?
- Methodological Answer : Use stratified sampling to ensure diversity in cohort studies. Analyze allele frequencies in public genomic databases (gnomAD, 1000 Genomes) and conduct haplotype analysis to trace geographic origins. Address biases by collaborating with local health institutions to access marginalized populations .
Advanced Research Questions
Q. How can conflicting functional data on hemoglobin Pavie’s oxygen affinity be resolved across studies?
- Methodological Answer : Standardize experimental conditions (pH, temperature, cofactors) in oxygen dissociation curve assays. Perform meta-analyses of existing studies to identify confounding variables (e.g., sample purity, measurement techniques). Validate findings using isothermal titration calorimetry (ITC) .
Q. What computational models predict the pathogenic potential of hemoglobin Pavie mutations, and how are these validated experimentally?
- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to assess stability changes in mutant hemoglobin. Validate predictions with circular dichroism (CD) spectroscopy to measure secondary structure integrity. Cross-reference with clinical severity scores from patient registries .
Q. What ethical considerations arise when studying hemoglobin Pavie in vulnerable populations, and how can informed consent protocols be optimized?
- Methodological Answer : Develop culturally adapted consent forms with visual aids and community liaisons. Address data sovereignty by anonymizing genetic data and restricting access via controlled-use agreements. Follow guidelines from the Declaration of Helsinki and local ethics boards .
Data Contradiction and Synthesis
Q. How do discrepancies in hemoglobin Pavie’s prevalence rates across studies impact public health interventions?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to assess study quality (e.g., sample size, diagnostic criteria). Use funnel plots to detect publication bias. Synthesize data with random-effects models to estimate true prevalence .
Q. What experimental controls are essential when investigating hemoglobin Pavie’s interaction with antimalarial drugs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
